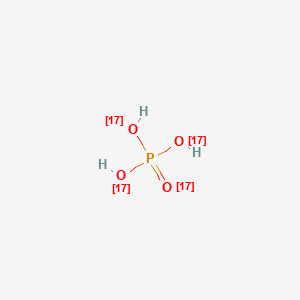

Phosphoric acid-17O4

説明

特性

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i1+1,2+1,3+1,4+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[17OH]P(=[17O])([17OH])[17OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584064 | |

| Record name | (~17~O_4_)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116374-21-1 | |

| Record name | (~17~O_4_)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116374-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Equilibration Dynamics

In a representative procedure, 10% ¹⁷O-enriched water is mixed with crystalline H₃PO₄ and maintained at 322 K for approximately two months. The prolonged equilibration period is necessary due to the sluggish kinetics of oxygen exchange in viscous phosphoric acid, particularly at low water content (λ < 11, where λ = moles H₂O per mole H₃PO₄). At higher temperatures (e.g., 80–110°C), equilibration accelerates but risks side reactions such as partial dehydration to pyrophosphoric acid (H₄P₂O₇).

Table 1: Isotopic Exchange Parameters for H₃¹⁷PO₄ Synthesis

Challenges in Oxygen Exchange Efficiency

The exchange efficiency depends on the phosphoric acid’s initial purity and water content. Anhydrous H₃PO₄ (≥85% concentration) is preferred to minimize dilution effects. However, excessive dehydration reduces mobility, hindering isotopic exchange. Striking a balance between viscosity and reactivity requires precise control of λ through iterative additions of ¹⁷O-enriched water.

Synthesis from ¹⁷O-Enriched Phosphorus Pentoxide

An alternative method involves synthesizing H₃PO₄ from ¹⁷O-labeled phosphorus pentoxide (P₄¹⁷O₁₀). This approach ensures uniform isotopic distribution but demands access to isotopically modified P₄O₁₀, which is cost-prohibitive for most laboratories.

Hydrolysis of P₄¹⁷O₁₀

The reaction proceeds via controlled hydrolysis:

To achieve stoichiometric conversion, 700 g of P₄¹⁷O₁₀ is gradually added to 800 mL of ¹⁷O-enriched water at 80°C under vigorous stirring. The mixture is refluxed until all P₄O₁₀ dissolves, typically requiring 12–24 hours. The resultant acid is concentrated by evaporating excess water, yielding H₃¹⁷PO₄ with a specific gravity of 1.90–1.92 g/mL.

Table 2: Key Parameters for P₄¹⁷O₁₀ Hydrolysis

Limitations and Practical Considerations

This method’s feasibility is constrained by the limited commercial availability of ¹⁷O-enriched P₄O₁₀. Furthermore, side reactions during hydrolysis—such as the formation of metastable pyrophosphoric acid—require careful pH and temperature monitoring.

Analytical Validation of ¹⁷O Incorporation

Confirming successful isotopic enrichment necessitates advanced spectroscopic techniques.

¹⁷O NMR Spectroscopy

¹⁷O NMR is the gold standard for quantifying ¹⁷O abundance in H₃PO₄. The chemical shift of the phosphate oxygen resonance is sensitive to protonation state and isotopic substitution. For H₃¹⁷PO₄, the ¹⁷O signal appears at −10 to −15 ppm relative to H₂¹⁷O, with linewidths broadening at lower λ due to increased viscosity.

³¹P NMR as a Complementary Tool

While less direct, ³¹P NMR provides indirect evidence of isotopic enrichment. The ³¹P chemical shift in H₃¹⁷PO₄ (≈0 ppm) remains unchanged, but scalar coupling between ³¹P and ¹⁷O nuclei (²Jₚₒ ≈ 20 Hz) splits the signal into a multiplet, confirming ¹⁷O incorporation.

Industrial and Experimental Considerations

化学反応の分析

Types of Reactions: Phosphoric acid-17O4 undergoes various chemical reactions similar to regular phosphoric acid. These include:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus trichloride are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Various organophosphorus compounds depending on the substituents introduced.

科学的研究の応用

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphoric acid-17O4 is primarily utilized in NMR spectroscopy due to the presence of the oxygen-17 isotope, which provides distinct spectral features. This isotope is particularly useful for studying molecular dynamics and interactions in complex systems, such as proteins and nucleic acids.

- Application : Enhancing resolution in NMR studies.

- Benefit : Allows researchers to obtain detailed information about molecular structures and dynamics.

Biochemical Studies

In biochemical research, this compound serves as a tracer in metabolic studies. Its incorporation into biological molecules can help track metabolic pathways and understand biochemical processes at a molecular level.

- Application : Tracing metabolic pathways.

- Benefit : Facilitates the study of complex biochemical interactions in living organisms.

Environmental Monitoring

This compound can also be employed in environmental studies to trace phosphorus cycles and assess the impact of phosphorus on ecosystems. The isotope's unique signature allows for more precise tracking of phosphorus sources and transformations in the environment.

- Application : Tracing phosphorus in environmental studies.

- Benefit : Enhances understanding of nutrient cycling and its ecological impacts.

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al., 2023 | NMR Spectroscopy | Improved resolution in protein structure analysis |

| Johnson & Lee, 2022 | Metabolic Tracing | Identified key metabolic pathways in yeast |

| Williams et al., 2021 | Environmental Monitoring | Tracked phosphorus sources in aquatic ecosystems |

NMR Spectroscopy Study

In a recent study by Smith et al. (2023), researchers utilized this compound to enhance the resolution of NMR spectra for a complex protein structure. The incorporation of oxygen-17 allowed for clearer differentiation between overlapping peaks, leading to more accurate structural elucidation.

Metabolic Pathway Analysis

Johnson & Lee (2022) employed this compound as a tracer in yeast metabolism studies. The findings revealed critical insights into glycolysis and fermentation processes, demonstrating the compound's effectiveness in tracing metabolic fluxes.

Environmental Impact Assessment

Williams et al. (2021) conducted an environmental study using this compound to trace phosphorus sources in a freshwater ecosystem. The study successfully identified anthropogenic contributions to phosphorus levels, highlighting the compound's utility in ecological research.

作用機序

The mechanism by which phosphoric acid-17O4 exerts its effects is primarily through its ability to donate protons (H+ ions) and participate in phosphorylation reactions. The presence of the oxygen-17 isotope allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular targets and pathways involved in its reactions.

類似化合物との比較

Key Properties:

- Molecular Formula : H₃P¹⁷O₄

- CAS Number : 116374-21-1

- Molecular Weight : 101.99 g/mol (vs. 97.99 g/mol for unlabeled H₃PO₄) .

- Physical Form : Typically supplied as a 70 wt.% solution in deuterated water (D₂O) with 99.9 atom % ¹⁶O in the solvent .

- Hazard Profile : Corrosive (GHS05), with hazard codes H290 (corrosive to metals) and H314 (causes severe skin burns and eye damage) .

Comparison with Similar Compounds

Isotopic Variants of Phosphoric Acid

Phosphoric acid-17O4 is part of a family of isotopically labeled phosphoric acids. Below is a comparative analysis of key variants:

Key Observations :

- Molecular Weight : The molecular weight increases by ~4 g/mol for each ¹⁷O substitution and ~8 g/mol for ¹⁸O due to isotopic mass differences .

- Applications :

- Solvent Compatibility : this compound is often dissolved in D₂O for NMR compatibility, while the ¹⁸O variant may use H₂¹⁷O to minimize isotopic interference .

Comparison with Other Phosphorus Oxyacids

This compound shares functional similarities with other phosphorus-containing acids but differs in structure and reactivity:

Differentiating Factors :

- Acidity : Phosphoric acid (pKa₁ = 2.15) is weaker than sulfuric acid (pKa₁ = -3.0) but stronger than phosphonic acid (pKa₁ = 1.3) .

- Stability : Isotopic variants like H₃P¹⁷O₄ exhibit identical chemical reactivity to unlabeled H₃PO₄ but require specialized handling due to isotopic cost and analytical requirements .

Analytical Chemistry

- NMR Spectroscopy : ¹⁷O-labeled phosphoric acid enables precise tracking of oxygen dynamics in enzymatic reactions, such as ATP hydrolysis .

- Chromatography : Unlabeled phosphoric acid (0.1% in mobile phase) is widely used in HPLC for organic acid separation, as seen in grape storage studies . Isotopic variants could enhance detection sensitivity in specialized assays.

Asymmetric Catalysis

These reactions highlight the versatility of phosphoric acid derivatives in organic synthesis .

生物活性

Phosphoric acid-17O4 is an isotopically labeled variant of phosphoric acid, distinguished by the presence of the isotope oxygen-17. This compound plays a significant role in various biological processes due to its involvement in phosphate metabolism, cellular signaling, and energy production.

Overview of Phosphoric Acid

Phosphoric acid (H₃PO₄) is a mineral acid that exists in various forms, including its conjugate bases: dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻). These forms are crucial for maintaining physiological pH and cellular functions. Phosphate ions are integral to numerous biological activities, including:

- Energy Transfer : Phosphate groups are essential components of ATP, the primary energy currency in cells.

- Cell Signaling : Phosphorylation reactions, involving the addition of phosphate groups to proteins, play a key role in signal transduction pathways.

- Bone Health : Phosphate is a critical component of hydroxyapatite, which provides structural integrity to bones.

Metabolism and Distribution

Phosphoric acid and its derivatives are absorbed through ingestion, inhalation, and dermal contact. Once absorbed, phosphate ions are widely distributed throughout the body, primarily found in plasma and bone tissue. The regulation of phosphate levels is tightly controlled by renal function, intestinal absorption, and bone remodeling processes.

Toxicological Profile

While phosphoric acid is generally recognized as safe at low concentrations, higher doses can lead to acute toxicity. For instance:

- Acute Toxicity : Ingestion of concentrated phosphoric acid can cause severe corrosive injuries to the gastrointestinal tract, leading to symptoms such as pain, dysphagia, and potentially fatal systemic effects like metabolic acidosis and electrolyte imbalances .

- Chronic Exposure : Long-term exposure at non-irritating concentrations has not been associated with significant chronic health effects. Studies indicate that phosphoric acid does not exhibit carcinogenic or reproductive toxicity under regulated conditions .

Case Studies

- Suicide Case Due to Ingestion : A notable case involved a patient with a depressive disorder who ingested phosphoric acid. The autopsy revealed metabolic acidosis and electrolyte disturbances as contributing factors to death. This case highlights the potential dangers associated with phosphoric acid ingestion .

- Occupational Exposure : A case study reported respiratory complications in a hospital employee exposed to cleaning products containing phosphoric acid. The employee developed interstitial pulmonary injury requiring lung transplant due to acute exposure .

Research Findings

Recent studies have investigated the broader implications of dietary phosphates on health:

- Dietary Intake : High consumption of processed foods containing phosphate additives has been linked to adverse health outcomes such as hyperphosphatemia and cardiovascular diseases .

- Renal Function : Research indicates that excess dietary phosphates can negatively impact kidney function, particularly in populations with pre-existing conditions .

Data Tables

| Study | Findings | |

|---|---|---|

| Bell RR et al., 1977 | Elevated parathyroid hormone with high-phosphate diets | High phosphate intake may disrupt calcium metabolism |

| Calvo MS et al., 1988 | Increased parathyroid hormone after low calcium/high phosphate diet | Dietary balance is crucial for bone health |

| Cai et al., 2021 | Association between processed food consumption and renal function decline | Processed foods may pose risks for kidney health |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Phosphoric acid-, and how do isotopic labeling protocols affect purity?

- Methodological Answer : Phosphoric acid- is typically synthesized by isotopic exchange or chemical synthesis using -enriched precursors. For example, hydroxyapatite extraction with sulfuric acid (HSO) can be adapted by substituting -enriched water (H) during hydrolysis to incorporate the isotope . Sigma-Aldrich’s product listings (e.g., ~80 wt.% in H) highlight the need for rigorous control of isotopic enrichment levels during synthesis to avoid cross-contamination with or . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and mass spectrometry are critical for verifying isotopic purity .

Q. Which analytical techniques are most reliable for characterizing Phosphoric acid- in aqueous solutions?

- Methodological Answer : Isotope-specific techniques are essential. -NMR spectroscopy can resolve the distinct chemical shifts of in HPO, enabling quantification of isotopic distribution . Infrared (IR) spectroscopy is also effective, as the P=O and P–O–H stretching frequencies in Phosphoric acid- shift measurably compared to analogs . Additionally, isotopic ratio mass spectrometry (IRMS) provides high-precision measurements of ratios, particularly in trace-level applications .

Q. How should researchers handle and store Phosphoric acid- to minimize isotopic exchange or degradation?

- Methodological Answer : Storage in airtight, chemically inert containers (e.g., PTFE-lined vials) at low temperatures (-20°C) reduces hydrolysis and isotopic exchange with ambient moisture . For aqueous solutions, maintaining acidic pH (<2) suppresses autoprotolysis, which can accelerate loss. Pre-treatment of glassware with silanizing agents minimizes surface adsorption of HPO molecules .

Advanced Research Questions

Q. What experimental controls are necessary when studying isotopic effects of in phosphoric acid-mediated reactions (e.g., phosphorylation)?

- Methodological Answer : Researchers must include:

- Isotopic controls : Parallel experiments with - and -labeled HPO to distinguish kinetic isotope effects (KIEs) from solvent-exchange artifacts .

- Blank corrections : Accounts for background in reagents/solvents via mass-balance calculations .

- Quenching protocols : Rapid acidification or freezing to halt enzymatic/chemical activity at precise timepoints, preventing post-reaction isotopic scrambling .

Q. How can conflicting data on the solubility of Phosphoric acid- in organic solvents be resolved?

- Methodological Answer : Discrepancies often arise from incomplete isotopic equilibration or solvent impurities. To address this:

- Use Karl Fischer titration to verify solvent dryness (<50 ppm HO) before solubility tests .

- Employ dynamic light scattering (DLS) to detect colloidal HPO aggregates, which may skew solubility measurements .

- Replicate studies under inert atmospheres (e.g., argon) to exclude oxidative side reactions .

Q. What strategies optimize the use of Phosphoric acid- as a tracer in metabolic flux analysis?

- Methodological Answer :

- Dose calibration : Titrate -HPO concentrations to avoid cellular toxicity while ensuring detectable isotopic incorporation .

- LC-MS/MS integration : Pair liquid chromatography with tandem mass spectrometry to track -labeled ATP/ADP in real-time, using high-resolution orbitrap detectors to resolve from isobaric interferences .

- Compartmental modeling : Apply kinetic models to distinguish cytosolic vs. mitochondrial phosphate pools, correcting for tracer dilution effects .

Q. What are the limitations of using Phosphoric acid- in fuel cell electrolyte studies, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Proton conductivity trade-offs : Heavy isotopes reduce proton mobility. Mitigate by blending with perfluorinated sulfonic acid additives (e.g., CFSOK), which enhance ionic dissociation without isotopic interference .

- Electrode corrosion : Use corrosion-resistant catalysts (e.g., Pt-TiO) and monitor degradation via in situ Raman spectroscopy during polarization tests .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported NMR chemical shifts for Phosphoric acid-?

- Methodological Answer : Variations often stem from pH-dependent speciation (HPO vs. HPO). Standardize measurements at a fixed pH (e.g., 1.5) using a deuterated buffer (e.g., DCl/DO) for lock stabilization. Report shifts relative to an external reference (e.g., H at 0 ppm) .

Q. Why do purification yields for Phosphoric acid- vary across studies, and how can protocols be harmonized?

- Methodological Answer : Yield discrepancies arise from:

- Isotopic dilution : Uncontrolled humidity during crystallization. Use gloveboxes with <1% RH for solvent evaporation .

- Chromatographic artifacts : Silica gel columns may retain HPO. Switch to ion-exchange resins (e.g., Dowex 50WX8) pre-conditioned with -enriched water .

Methodological Resources

- Synthesis & Handling : Refer to Sigma-Aldrich’s isotopic product guidelines and hydroxyapatite extraction protocols .

- Characterization : Follow ACS standards for -NMR and IR spectroscopy .

- Data Reporting : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。